![molecular formula C17H12N8S B12608185 Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- CAS No. 651316-44-8](/img/structure/B12608185.png)
Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring This specific compound is characterized by the presence of azido groups at positions 2 and 4, a methylthio group at position 6, and a phenyl group at position 5
Métodos De Preparación
The synthesis of Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methylthio-4-pyrimidinone from commercially available 2-thiouracil. This intermediate is then subjected to azidation reactions to introduce the azido groups at positions 2 and 4. The phenyl group at position 5 can be introduced through a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of solvents like chloroform and reagents such as methyl iodide and sodium azide .
Análisis De Reacciones Químicas
Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azido groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azido groups can participate in nucleophilic substitution reactions, forming triazoles in the presence of alkynes through a click chemistry approach.
Coupling Reactions: The phenyl group can be further functionalized through cross-coupling reactions using palladium catalysts.
Aplicaciones Científicas De Investigación
Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s azido groups make it useful in bioconjugation and labeling studies, particularly in click chemistry applications.
Mecanismo De Acción
The mechanism of action of Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property is exploited in bioconjugation, where the compound can be used to label biomolecules selectively. The azido groups react with alkynes to form triazoles, which are stable and bioorthogonal, meaning they do not interfere with biological processes .
Comparación Con Compuestos Similares
Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- can be compared with other pyrimidine derivatives such as:
2,4-Diaminopyrimidine: Lacks the azido and methylthio groups, making it less reactive in click chemistry applications.
5-Fluorouracil: A well-known anticancer drug, structurally simpler and used primarily in chemotherapy.
2,4,6-Triazidopyrimidine: Contains three azido groups, making it more reactive but potentially less stable than the compound .
The unique combination of azido, methylthio, and phenyl groups in Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl- provides a balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
651316-44-8 |
|---|---|
Fórmula molecular |
C17H12N8S |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
2,4-diazido-6-(4-methylsulfanylphenyl)-5-phenylpyrimidine |
InChI |
InChI=1S/C17H12N8S/c1-26-13-9-7-12(8-10-13)15-14(11-5-3-2-4-6-11)16(22-24-18)21-17(20-15)23-25-19/h2-10H,1H3 |
Clave InChI |
WAEZKEFEINMONS-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C2=C(C(=NC(=N2)N=[N+]=[N-])N=[N+]=[N-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione](/img/structure/B12608106.png)
![1-[2-(4-Methoxyphenyl)-1-phenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B12608114.png)

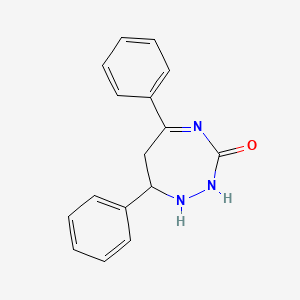
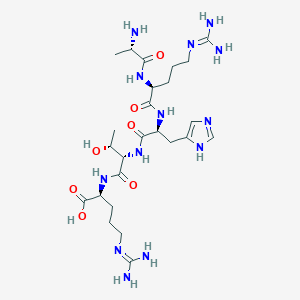
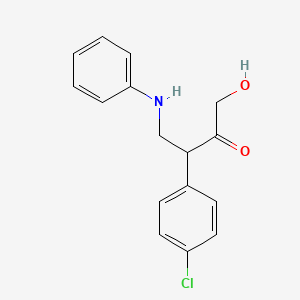
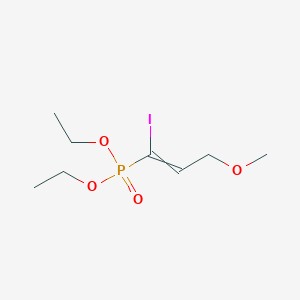
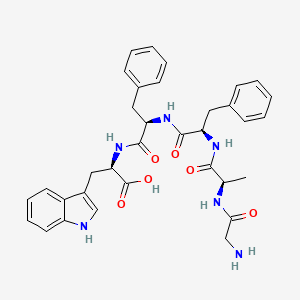
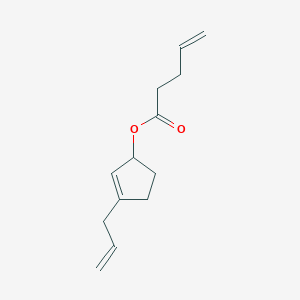

![N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide](/img/structure/B12608188.png)
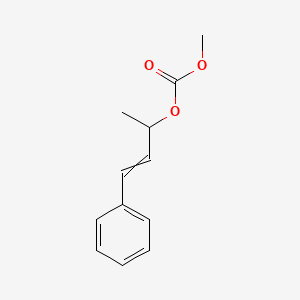
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12608197.png)
![N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12608198.png)
